2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester
Description
Chemical Structure and Synthesis 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester (hereafter referred to by its full systematic name) is a benzothiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl ester at position 6 of the benzothiazole scaffold. The compound is synthesized via a multi-step process:
Hydrolysis and coupling: Ethyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate is hydrolyzed to the carboxylic acid, followed by HBTU-mediated coupling with glycine methyl ester hydrochloride in the presence of DIEA .
Crystallization: The product is purified via slow evaporation in DMF, yielding sheet-like crystals suitable for X-ray analysis .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)20-13(18)16-12-15-9-6-5-8(11(17)19-4)7-10(9)21-12/h5-7H,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVBKJMKUYZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester typically involves the reaction of benzothiazole derivatives with tert-butoxycarbonyl (Boc) protecting groups and methyl esterification. One common method involves the following steps:
Formation of Benzothiazole Derivative: Starting with a benzothiazole precursor, the compound is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Methyl Esterification: The resulting Boc-protected benzothiazole derivative is then subjected to methyl esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties. A study demonstrated that modifications to the benzothiazole structure, such as the introduction of the tert-butoxycarbonyl group, can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives of 2-tert-butoxycarbonylamino-benzothiazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has been studied for its ability to inhibit certain kinases involved in cancer progression. The structural modifications provided by the tert-butoxycarbonyl group are believed to improve binding affinity and selectivity for these targets .
Polymer Chemistry
In polymer chemistry, the compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its ability to form stable linkages makes it suitable for creating materials with tailored properties, such as increased thermal stability or enhanced mechanical strength. Researchers have explored its use in developing biodegradable polymers that can be employed in various applications, including drug delivery systems .
Synthesis and Characterization
A notable case study involved the synthesis of 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester through a multi-step reaction involving benzothiazole derivatives and tert-butoxycarbonylation techniques. The resulting product was characterized using NMR spectroscopy and X-ray crystallography, confirming its structural integrity and potential for further functionalization .
Biological Assays
In biological assays, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Features
- Planar distortion : The benzene and thiazole rings form a dihedral angle of 1.46°, while the Boc group and methyl ester introduce steric and electronic effects .
Biological Activity The compound exhibits moderate inhibitory activity against urokinase-type plasminogen activator (uPA), with an IC₅₀ of 780 µM, making it a candidate for further optimization in anticancer drug development .
Comparison with Structurally Similar Compounds
Ethyl Ester Analogues
Example: 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid ethyl ester (CAS: 54244-69-8)
- Structural differences : The ethyl ester group replaces the methyl ester, altering lipophilicity and metabolic stability.
- Synthesis: Similar Boc-protection and coupling steps are used, but the final esterification employs ethanol instead of methanol .
- Applications : Ethyl esters are often preferred for in vivo studies due to slower hydrolysis rates compared to methyl esters .
Tetrahydrobenzothiazole Derivatives
Example: 2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (CAS: 1820647-12-8)
- Applications : Saturated rings are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
Unprotected Amino Derivatives
Example: Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: Not explicitly listed)
- Structural differences : Lacks the Boc-protecting group, increasing reactivity but reducing stability under acidic conditions.
- Applications : Used as an intermediate for further functionalization, e.g., coupling with peptide sequences .
| Parameter | Boc-Protected (Methyl Ester) | Unprotected Amino (Methyl Ester) |
|---|---|---|
| Functional Group | Boc-protected amino | Free amino group |
| Stability | Enhanced under basic conditions | Prone to oxidation and dimerization |
Biological Activity
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester (CAS No. 1440526-37-3) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester is with a molecular weight of 308.35 g/mol. The predicted density is approximately 1.322 g/cm³, and it has a pKa value around 6.52, indicating its acidic nature .
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of benzothiazole have shown significant cytotoxic effects against breast cancer cells and other malignancies .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Studies have demonstrated that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The compound has been synthesized as part of research into Urokinase-Type Plasminogen Activator (uPA) inhibitors, where it displayed an IC50 value of 780 µM against uPA, suggesting potential therapeutic applications in microbial infections .
Other Biological Activities
Beyond antitumor and antimicrobial effects, benzothiazole derivatives have been reported to possess additional pharmacological activities:
- Antiviral : Some studies suggest efficacy against viral pathogens.
- Antidiabetic : Certain derivatives have shown potential in managing blood glucose levels.
- Analgesic and Anti-inflammatory : Compounds in this category may alleviate pain and reduce inflammation .
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor activity of a series of benzothiazole derivatives, including 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester. The derivatives were tested on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis in treated cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester | A549 (Lung) | 30 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
The mechanisms underlying the biological activities of benzothiazole derivatives typically involve:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors for specific enzymes involved in tumor progression or pathogen survival.
- Interference with DNA Replication : Some derivatives can bind to DNA or interfere with topoisomerases, preventing replication in cancer cells or bacteria.
- Induction of Oxidative Stress : Certain benzothiazoles induce oxidative stress in target cells, leading to apoptosis or cell death .
Q & A
Q. What are the key steps for synthesizing 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester, and how can reaction conditions be optimized?
The synthesis involves two stages:
- Hydrolysis of the ethyl ester : Ethyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate is hydrolyzed in a mixed EtOH/NaOH solution (reflux for 5 h, followed by acidification to pH <2), yielding the carboxylic acid intermediate with 88% efficiency .
- Coupling with glycine methyl ester : The carboxylic acid reacts with glycine methyl ester hydrochloride using HBTU (coupling agent) and DIEA (base) in dry DMF (20 h at room temperature), achieving 81% yield. Optimization can focus on reagent stoichiometry (e.g., HBTU:DIEA ratio) or solvent polarity to reduce side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography confirms non-planar molecular geometry, with dihedral angles between the benzene/thiazole rings (1.46°) and tert-butyl carbamate (9.15°). Hydrogen-bonding networks (N–H⋯N and N–H⋯O) stabilize the crystal lattice .
- NMR and IR validate functional groups (e.g., Boc-protected amine, methyl ester). Mass spectrometry ensures molecular ion integrity .
Q. What biological activity data exists for this compound, and how is it assayed?
The compound exhibits uPA (urokinase-type plasminogen activator) inhibition with an IC₅₀ of 780 µM. Assays typically use fluorogenic substrates (e.g., pyroGlu-Gly-Arg-AMC) to measure protease activity reduction in vitro. Dose-response curves and kinetic analysis (e.g., Lineweaver-Burk plots) determine competitive/non-competitive inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., ester groups, Boc protection) influence biological activity or solubility?
- Boc group removal : Acidic cleavage (e.g., TFA) exposes the primary amine, potentially enhancing binding to uPA’s catalytic site. Comparative IC₅₀ studies with deprotected analogs are needed .
- Ester hydrolysis : Converting the methyl ester to a free carboxylic acid (via NaOH/MeOH) may alter solubility (logP reduction) or cell permeability. Stability assays in physiological buffers (pH 7.4) can assess hydrolysis rates .
Q. What computational modeling approaches predict binding modes with uPA or other targets?
- Docking studies (e.g., AutoDock Vina) using uPA’s crystal structure (PDB: 1LMW) can model interactions between the benzothiazole core and the enzyme’s S1 pocket. Key parameters include hydrogen bonding with Ser195 and hydrophobic contacts with Leu99 .
- MD simulations (GROMACS) assess conformational stability of the ligand-enzyme complex over 100 ns trajectories, identifying critical residues for mutagenesis validation .
Q. How do crystallographic data (e.g., dihedral angles, hydrogen bonds) inform molecular design?
- Dihedral angle analysis : The 79.24° angle between the carbonylamino group and methyl ester suggests steric hindrance that may limit rotational freedom. Derivatives with shorter linkers (e.g., replacing glycine with alanine) could improve conformational rigidity .
- Hydrogen-bond networks : The absence of π-π stacking but presence of N–H⋯O bonds implies polar interactions dominate crystal packing. Solvent selection (e.g., DMF vs. THF) during recrystallization may alter polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
